

CY5-N3: A Comprehensive Technical Guide to Quantum Yield and Extinction Coefficient

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Compound of Interest

Compound Name: CY5-N3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the core photophysical properties of **CY5-N3**, a popular azide-functionalized cyanine dye. Understanding the quantum yield and extinction coefficient of this fluorophore is critical for its effective application in a wide range of research and development areas, including fluorescence microscopy, flow cytometry, and in vivo imaging, particularly in the context of bioorthogonal click chemistry.

Core Photophysical Properties of CY5-N3

The performance of a fluorescent probe is fundamentally determined by its ability to absorb light and efficiently convert it into a fluorescent signal. The two key parameters that quantify this performance are the molar extinction coefficient (ϵ) and the fluorescence quantum yield (Φ).

Property	Value	Units	Notes
Molar Extinction Coefficient (ϵ)	250,000	$\text{cm}^{-1}\text{M}^{-1}$	This value is for the CY5-N3 azide dye. [1]
Fluorescence Quantum Yield (Φ)	~0.27	-	This is the reported quantum yield for the parent Cy5 dye. [2] [3] [4] The quantum yield of CY5-N3 can vary depending on its local chemical environment and conjugation status. [4] [5] [6] A detailed protocol for its experimental determination is provided below.
Excitation Maximum (λ_{ex})	~646	nm	[1]
Emission Maximum (λ_{em})	~662	nm	[1]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. Below are detailed methodologies for these key experiments.

Protocol 1: Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Materials:

- **CY5-N3** dye
- High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))
- Spectrophotometer
- Calibrated cuvettes (typically 1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of **CY5-N3** and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.^[7]
- Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
- Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}), which is approximately 646 nm for **CY5-N3**.^{[1][8]} Use the same solvent as a blank to zero the spectrophotometer.
- Plot a calibration curve: Plot the measured absorbance values on the y-axis against the corresponding concentrations on the x-axis.
- Calculate the extinction coefficient: The plot should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ϵ) according to the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).^{[7][8]}

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined by a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.^{[9][10][11][12]}

Materials:

- **CY5-N3** solution of known absorbance
- A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized cyanine dye)
- Fluorometer
- Spectrophotometer
- Cuvettes

Procedure:

- Prepare sample and standard solutions: Prepare dilute solutions of both the **CY5-N3** sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Measure absorbance: Record the absorption spectra of both the sample and the standard solutions and determine the absorbance at the excitation wavelength.
- Measure fluorescence emission: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard. The excitation wavelength should be the same for both.
- Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- Calculate the quantum yield: The quantum yield of the **CY5-N3** sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

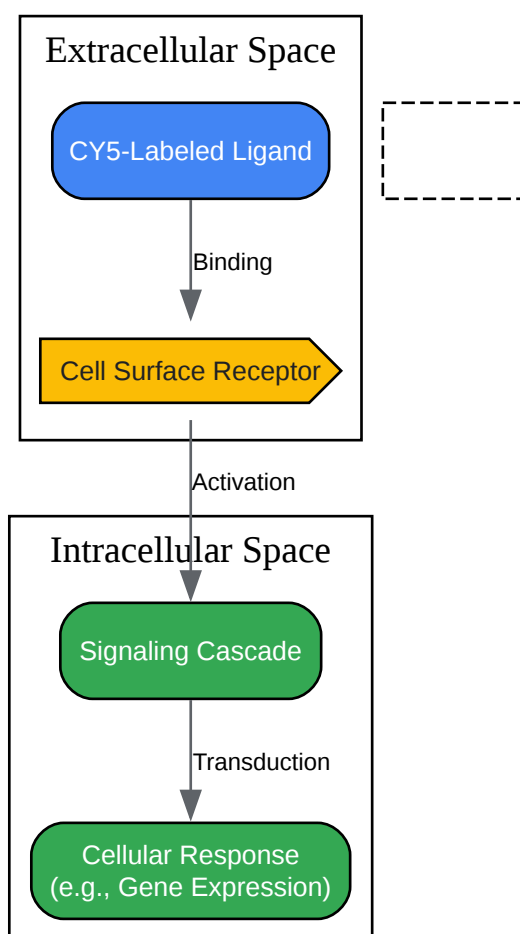
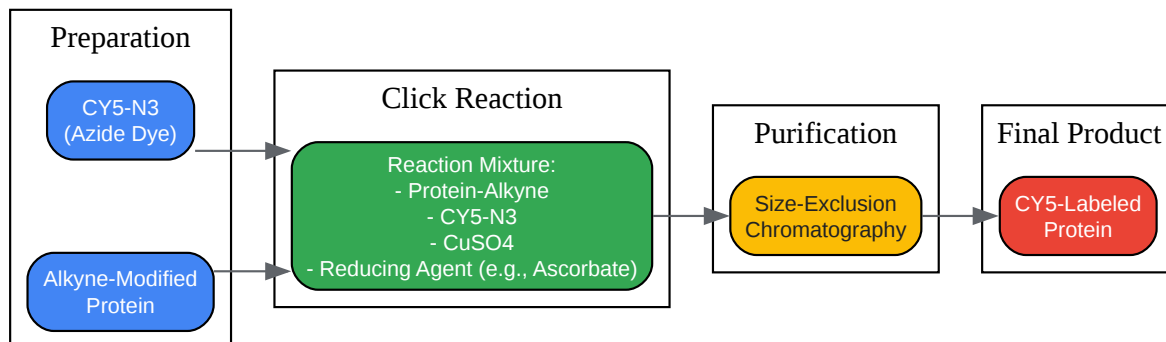
Where:

- Φ_{std} is the quantum yield of the standard.
- I_{sample} and I_{std} are the integrated fluorescence intensities of the sample and the standard, respectively.
- A_{sample} and A_{std} are the absorbances of the sample and the standard at the excitation wavelength, respectively.
- n_{sample} and n_{std} are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).^[10]

Mandatory Visualizations

Workflow for Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

The following diagram illustrates the general workflow for labeling a protein containing an alkyne group with **CY5-N3** using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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